2-(Azidomethyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(Azidomethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The azidomethyl group attached to the imidazo[1,2-a]pyrimidine core adds unique reactivity, making it a valuable intermediate in various chemical transformations.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been reported to target kras g12c, a protein involved in cell signaling pathways .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors, binding irreversibly to their targets . This suggests that 2-(Azidomethyl)imidazo[1,2-a]pyrimidine may also interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to affect cellular processes conserved between yeast and human cells . This suggests that this compound may also influence similar pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
The pharmacokinetic properties of related compounds, such as imidazo[1,2-a]pyridine derivatives, have been studied . These studies could provide insights into the potential ADME properties of this compound.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity against kras g12c-mutated nci-h358 cells . This suggests that this compound may also have similar effects.
Action Environment
The action of related compounds, such as imidazo[1,2-a]pyridine derivatives, may be influenced by various factors, including the cellular environment and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
They have been used in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity . They have been found to inhibit the growth of certain cancer cells in a dose-dependent manner .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been used as a core backbone for the development of covalent inhibitors . They have been synthesized as a series of novel inhibitors facilitated by the Groebke–Blackburn–Bienaymè reaction .
Temporal Effects in Laboratory Settings
Some imidazo[1,2-a]pyridine derivatives have shown long-lasting inhibitory effects on certain parasites in vitro growth up to 4 days after treatment .
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects against certain parasites in a dose-dependent manner .
Metabolic Pathways
Imidazo[1,2-a]pyridines have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
Transport and Distribution
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects on certain parasites, suggesting they may interact with certain transporters or binding proteins .
Subcellular Localization
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects on certain parasites, suggesting they may be localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde and sodium azide under mild conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and azidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and scalability. The use of environmentally benign solvents and catalysts is also emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild conditions.
Major Products Formed:
- Oxidation products: Nitroimidazo[1,2-a]pyrimidines, nitrile derivatives.
- Reduction products: Aminoimidazo[1,2-a]pyrimidines.
- Substitution products: Various functionalized imidazo[1,2-a]pyrimidines .
Scientific Research Applications
2-(Azidomethyl)imidazo[1,2-a]pyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the azidomethyl group. It is known for its antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents exhibit diverse biological activities, including anti-inflammatory and antiviral effects.
Uniqueness: 2-(Azidomethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This makes it a valuable tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
2-(azidomethyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c8-12-10-4-6-5-13-3-1-2-9-7(13)11-6/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQHANASDOULKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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